Methyl 4-iodo-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-(trifluoromethyl)benzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position relative to the trifluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted benzoates, such as methyl 4-azido-3-(trifluoromethyl)benzoate.
Coupling: Formation of biaryl compounds, such as methyl 4-(phenyl)-3-(trifluoromethyl)benzoate.
Reduction: Formation of methyl 4-iodo-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-iodo-3-(trifluoromethyl)benzoate is used in various scientific research fields:
Biology: Used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-(trifluoromethyl)benzoate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the iodine atom.
4-Iodobenzotrifluoride: Similar structure but lacks the ester group
Uniqueness
Methyl 4-iodo-3-(trifluoromethyl)benzoate is unique due to the presence of both iodine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
methyl 4-iodo-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHBVHFIZYIFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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